molecular formula C8H5ClF2O2 B6341312 Methyl 2-chloro-3,6-difluorobenzoate CAS No. 773874-02-5

Methyl 2-chloro-3,6-difluorobenzoate

Cat. No.: B6341312
CAS No.: 773874-02-5
M. Wt: 206.57 g/mol
InChI Key: MUZXEGBDPWQNJE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,6-difluorobenzoate is an organic compound that belongs to the family of benzoates. It is a white crystalline powder used in various fields of research and industries due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3,6-difluorobenzoate can be synthesized through the esterification of 2-chloro-3,6-difluorobenzoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,6-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-3,6-difluorobenzoic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2-chloro-3,6-difluorobenzoic acid.

    Reduction: 2-chloro-3,6-difluorobenzyl alcohol.

Scientific Research Applications

Methyl 2-chloro-3,6-difluorobenzoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including benzoxadiazoles and benzofurans.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential anti-inflammatory properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3,6-difluorobenzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-difluorobenzoate: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.

    Methyl 4-chloro-2,6-difluorobenzoate: Contains a chlorine atom at a different position, resulting in distinct chemical properties.

Properties

IUPAC Name

methyl 2-chloro-3,6-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZXEGBDPWQNJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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